Dipropyl dithiophosphate

Description

Historical Trajectories in Organophosphorus and Phosphorus-Sulfur Chemistry Research

The journey into the world of dithiophosphates is rooted in the rich history of organophosphorus and phosphorus-sulfur chemistry. The discovery of elemental phosphorus around 1669 by Hennig Brand, an alchemist in Hamburg, marked the beginning of this scientific field. mdpi.comuwimona.edu.jm For centuries, phosphorus was considered a curiosity, known for the "cold light" it produced. gutenberg.org

The 19th century witnessed the dawn of synthetic organophosphorus chemistry. Early milestones include the work of Jean Louis Lassaigne in 1820, who reacted ethanol (B145695) with phosphoric acid, and the synthesis of tetraethyl pyrophosphate (TEPP) by Philippe de Clermont in 1854. oup.comneptjournal.com This era also saw significant contributions from chemists like Wurtz, who prepared phosphorus oxychloride in 1847, and von Hofmann, who synthesized methylphosphonic acid dichloride in 1873. mdpi.com August Michaelis is recognized as a pioneer of modern phosphorus ester chemistry. neptjournal.com

Parallel to these developments, the study of phosphorus-sulfur compounds was also advancing. The reaction between phosphorus and sulfur was first noted in 1740, but the early history was marked by confusion, with numerous incorrect compositions being proposed. acs.org A major step forward was the synthesis of diphosphorus (B173284) pentasulfide (P₄S₁₀) by the renowned chemist Jöns Jacob Berzelius in 1843. mdpi.com This compound would later become a crucial reagent in the synthesis of dithiophosphoric acids. mdpi.comwikipedia.org Today, phosphorus pentasulfide and phosphorus sesquisulfide (P₄S₃) are the two most commercially significant phosphorus sulfides. wikipedia.org

The 20th century saw a rapid expansion in organophosphorus chemistry, partly driven by the discovery of the potent biological activity of these compounds in the 1930s. mdpi.comneptjournal.com This led to the development of a wide range of applications, from insecticides to chemical warfare agents, and a deeper understanding of their chemical properties. nih.govscispace.com The development of zinc dialkyldithiophosphates (ZDDPs) as lubricant additives in the 1940s marked a significant industrial application for this class of compounds, a role they continue to hold. acs.orgaip.org

Foundational Principles of Dithiophosphate (B1263838) Chemistry

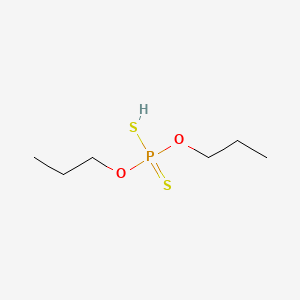

Dithiophosphates are a class of organophosphorus compounds characterized by a central phosphorus atom bonded to two sulfur atoms, two oxygen atoms, and an organic group. The specific compound of interest, dipropyl dithiophosphate, is more accurately named O,O'-dipropyl dithiophosphoric acid, with the chemical formula (C₃H₇O)₂PS₂H. wikipedia.orgnih.gov

Synthesis The most common method for synthesizing dialkyl dithiophosphoric acids is through the reaction of phosphorus pentasulfide (P₄S₁₀) with the corresponding alcohol. wikipedia.orgwikipedia.org For this compound, this involves the alcoholysis of P₄S₁₀ with propanol (B110389). nih.govvulcanchem.com The general reaction is as follows: P₂S₅ + 4 ROH → 2 (RO)₂PS₂H + H₂S In this reaction, 'R' represents the alkyl group, which is the propyl group (C₃H₇) in the case of this compound.

Structure and Properties The chemical behavior of this compound is dictated by its distinct functional groups. vulcanchem.com The molecule contains a dithiophosphoric acid functional group, which consists of a central phosphorus atom double-bonded to one sulfur atom and single-bonded to another sulfur atom, which in turn is bonded to an acidic proton (S-H). wikipedia.orgvulcanchem.com This S-H group confers acidic properties, allowing the compound to react with bases to form salts. wikipedia.org

Structurally, the two phosphorus-sulfur bonds in the dithiophosphate anion [ (RO)₂PS₂⁻ ] are considered equivalent, having a character that is intermediate between a single and a double bond due to electron delocalization. wikipedia.orgacs.org Dithiophosphates are classified as soft ligands according to Hard-Soft Acid-Base (HSAB) theory, which influences their interaction with metals. wikipedia.orgresearchgate.net They are generally soluble in nonpolar organic solvents and have limited solubility in water. acs.orgcamachem.com A notable property of O,O-dialkyl-dithiophosphoric acids is their limited thermal stability, with decomposition potentially starting at temperatures around 100°C. vulcanchem.comtandfonline.com

| Property | Description | Reference |

|---|---|---|

| General Formula | (RO)₂PS₂H | wikipedia.org |

| Synthesis Method | Reaction of phosphorus pentasulfide (P₄S₁₀) with an alcohol (ROH). | wikipedia.org |

| Acidity | The presence of the S-H group makes the compound acidic. | vulcanchem.com |

| Solubility | Generally soluble in organic solvents, less soluble in water. | camachem.comtandfonline.com |

| Ligand Type | Classified as a soft ligand in HSAB theory. | wikipedia.orgresearchgate.net |

| Thermal Stability | Limited, with decomposition occurring at elevated temperatures (e.g., ~100°C). | vulcanchem.com |

Contemporary Academic Research Landscape of this compound

Current academic research on this compound is primarily focused on its application in environmental science and its fascinating coordination chemistry.

A significant area of investigation is its use as a heavy metal chelating agent in wastewater treatment. vulcanchem.com Research has demonstrated that this compound is highly effective at forming stable complexes with various heavy metal ions, which facilitates their precipitation and removal from industrial effluents. researchgate.net One study developed this compound as a novel organic heavy metal chelator and found it achieved a removal rate of over 99.9% for lead, cadmium, copper, and mercury from wastewater samples with initial concentrations of 200 mg/L. nih.gov The effectiveness of this precipitation is largely independent of pH in the range of 3-6, offering an advantage over conventional hydroxide (B78521) precipitation methods. researchgate.netnih.gov

| Heavy Metal Ion | Initial Concentration | Removal Rate | Final Concentration | Optimal Reaction Time | Reference |

|---|---|---|---|---|---|

| Lead (Pb²⁺) | 200 mg/L | >99.9% | <1 mg/L | 20 min | nih.gov |

| Cadmium (Cd²⁺) | 200 mg/L | >99.9% | <0.1 mg/L | 20 min | nih.gov |

| Copper (Cu²⁺) | 200 mg/L | >99.9% | <0.5 mg/L | 20 min | nih.gov |

| Mercury (Hg²⁺) | 200 mg/L | >99.9% | <0.05 mg/L | 30 min | nih.gov |

In the field of coordination chemistry, this compound is studied as a versatile ligand. A notable study reported the synthesis and characterization of a binuclear gold(I) complex, [Au₂{S₂P(OC₃H₇)₂}₂]. nih.govdiva-portal.org This research revealed a novel structure comprising two different isomeric molecules that form extensive eight-membered metallocycles. nih.gov These molecules further self-organize at a supramolecular level through intermolecular gold-gold (aurophilic) bonds to form infinite polymeric chains, showcasing the compound's potential in the rational design of new materials with specific structural and physical properties. nih.govdiva-portal.org

Interdisciplinary Significance of this compound in Chemical Science

The applications and research surrounding this compound highlight its significance across multiple chemical disciplines.

Environmental Chemistry : Its proven efficacy as a chelating agent for toxic heavy metals makes it a compound of high interest for environmental remediation. researchgate.netnih.gov Research in this area contributes to the development of new technologies to address industrial water pollution, a critical global challenge. researchgate.net

Inorganic and Supramolecular Chemistry : The ability of the dithiophosphate ligand to form stable and structurally diverse complexes with a wide range of metals is a central theme in inorganic chemistry. wikipedia.orgcamachem.comresearchgate.net The study of the gold(I) this compound complex, with its conformational isomerism and supramolecular self-organization through aurophilic interactions, exemplifies its role in advancing the field of supramolecular chemistry. nih.govdiva-portal.org

Materials Science : The principles derived from studying this compound and its analogs have direct relevance in materials science. The formation of polymeric chains and self-assembled monolayers is fundamental to creating new materials. nih.govacs.org The long-standing use of the related zinc dialkyldithiophosphates (ZDDPs) as anti-wear additives in lubricants is a testament to the practical materials science applications of this class of compounds. acs.orgaip.orgminglanchem.ae

Organic Synthesis : this compound serves as a valuable intermediate in the synthesis of other organophosphorus compounds. vulcanchem.com It is a building block for producing certain specialized chemicals, including some insecticides and other agricultural products. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dipropoxy-sulfanyl-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O2PS2/c1-3-5-7-9(10,11)8-6-4-2/h3-6H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUNFAOLVHKUWCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOP(=S)(OCCC)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O2PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50862892 | |

| Record name | Di-n-propylphosphorodithioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phosphorodithioic acid, O,O-dipropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2253-43-2 | |

| Record name | Dipropyl dithiophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2253-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-n-propylphosphorodithioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002253432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorodithioic acid, O,O-dipropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di-n-propylphosphorodithioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O,O-dipropyl hydrogen dithiophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.135 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPROPYL DITHIOPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TOJ2338ENH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DI-N-PROPYLPHOSPHORODITHIOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2600 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Strategic Route Optimization for Dipropyl Dithiophosphate

Direct Esterification Pathways and Reaction Kinetics

The most prevalent method for synthesizing dialkyl dithiophosphoric acids, including dipropyl dithiophosphate (B1263838), is the direct reaction of an alcohol with phosphorus pentasulfide (P₄S₁₀). camachem.comuni-hamburg.de This exothermic reaction is typically performed by controlled addition of P₄S₁₀ to the corresponding alcohol, in this case, propanol (B110389). environmentclearance.nic.in The reaction can be conducted in the presence of a solvent, such as toluene (B28343) or hexane, or under solvent-free conditions. nih.govgoogle.com

The general stoichiometry for the reaction is: P₄S₁₀ + 8 ROH → 4 (RO)₂P(S)SH + 2 H₂S

For dipropyl dithiophosphate, propanol (n-propanol or isopropanol) is used as the alcohol (ROH). The reaction progress is often monitored by the evolution of hydrogen sulfide (B99878) gas. environmentclearance.nic.in Reaction kinetics are significantly influenced by temperature, the physical form and reactivity of the phosphorus pentasulfide, and the molar ratio of reactants. nih.govgoogle.com Studies have shown that the rate of hydrolysis of dithiophosphates is structure-dependent; for instance, dithiophosphates synthesized from sterically hindered alcohols like tert-butanol (B103910) hydrolyze significantly faster than those from linear alcohols like n-butanol. nih.gov

Table 1: Reaction Parameters for Dialkoxydithiophosphate Synthesis This table presents typical reaction conditions and outcomes for the synthesis of various dialkoxydithiophosphates, illustrating the impact of the alcohol structure on the process.

| Alcohol Used | Reaction Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |

|---|---|---|---|---|

| 1,2-Propanediol | 90 | 12 | 65 | nih.gov |

| C2 to C12 Fatty Alcohols | 85 | up to 16 | 66-93 | nih.gov |

| tert-Butanol | 45 | Not Specified | Not Specified | nih.gov |

| Ethylene (B1197577) Glycol | 45 | Not Specified | Not Specified | nih.gov |

To enhance the rate and efficiency of the reaction between alcohols and phosphorus pentasulfide, various catalysts have been investigated. The use of catalysts can increase the reaction speed, allowing for lower temperatures and shorter reaction times, which can prevent the thermal decomposition of the desired dithiophosphoric acids. google.com Catalysts proposed for this reaction include:

Basic Catalysts : Tertiary amines, such as pyridine, can be used as solvents and catalysts, increasing the reaction rate. thieme-connect.de

Acidic Catalysts : The reaction can be accelerated by catalytic amounts of water, phosphoric acid, or sulfuric acid. sciencemadness.org

Phase-Transfer Catalysts : Quaternary phosphonium (B103445) salts, like tetrabutylphosphonium (B1682233) bromide, have been shown to significantly increase the yield of dithiophosphoric acids. google.com

Ion-Exchange Resins : These have been employed as catalysts for the synthesis of molybdenum dithiophosphates, suggesting their potential applicability in other dithiophosphate syntheses to create a more environmentally friendly process. google.com

Metal Complexes : In specialized applications, rhodium(III)-dithiophosphate cofactors have been used within protein scaffolds to create biohybrid catalysts, showcasing the catalytic potential of metal-dithiophosphate species themselves. acs.org

Indirect Synthesis Approaches via Intermediate Precursors

While direct synthesis from P₄S₁₀ is common, indirect routes offer alternative pathways to this compound. These methods typically involve the synthesis of a more reactive phosphorus-containing intermediate, which is then converted to the final product. One such approach involves the use of phosphorus trichloride (B1173362) (PCl₃). Thiophosphates can be synthesized by reacting PCl₃ with an alkylated phenol (B47542) and sulfur. uni-hamburg.de A more general indirect route could involve the synthesis of a phosphorodichloridite or similar intermediate, followed by reaction with a sulfur source and propanol. Another strategy involves the manganese(III)-mediated radical reaction between diarylphosphine oxides and tetrasulfides to construct P-S-S bonds, which provides a pathway to dithiophosphates. acs.org These multi-step methods, while potentially more complex, can offer greater control over the final product structure and purity. researchgate.net

Advanced Synthetic Techniques and Green Chemistry Principles

In line with the growing emphasis on sustainable chemistry, advanced synthetic techniques are being applied to the synthesis of dithiophosphates. These methods aim to reduce waste, eliminate the use of hazardous solvents, and lower energy consumption.

Mechanochemistry : Solvent-free synthesis using mechanochemical grinding has been reported for dithiophosphonic acids. This technique involves the stoichiometric addition of an alcohol to a reagent like Lawesson's Reagent, followed by grinding. This method can produce the desired acid in minutes with quantitative yields and 100% atom economy, generating no waste (E-factor = 0). tandfonline.com

Catalyst-Free Synthesis : Novel poly(dithiophosphate)s have been synthesized through a direct, catalyst-free reaction between phosphorus pentasulfide and diols at mild temperatures (60 °C). mdpi.comnih.gov This approach avoids the need for metal catalysts or additives.

Green Nanoparticle Synthesis : While not a direct synthesis of the compound itself, green methods are being used to create materials that interact with dithiophosphates. For example, titanium dioxide nanoparticles synthesized using Aloe vera extract have been used to construct voltammetric sensors for the detection of dithiophosphates in environmental samples. mdpi.com

Purification and Isolation Protocols for Research Applications

The crude dipropyl dithiophosphoric acid or its salt obtained from synthesis often contains unreacted starting materials, byproducts, and impurities. For research and specific applications, high purity is required, necessitating various purification protocols.

Solvent Extraction : The synthesized dithiophosphoric acid can be extracted from the reaction mixture using a suitable organic solvent like petroleum ether or toluene. google.commcgill.ca This is often followed by washing with water or a basic solution to remove acidic impurities.

Precipitation and Crystallization : The product can be isolated by converting the dithiophosphoric acid into a salt (e.g., potassium or ammonium (B1175870) salt) by neutralization with a base. nih.gov The salt may then precipitate from the solution or be crystallized by cooling. google.com Impure salts can be redissolved and recrystallized to enhance purity. google.com

Chromatography : For high-purity samples required in research, column chromatography is a common purification method. nih.govacs.org High-performance liquid chromatography (HPLC) methods have also been developed for the analysis and separation of dithiophosphates, using reverse-phase columns with mobile phases like acetonitrile (B52724) and water. sielc.com

Distillation : For volatile dithiophosphoric acids derived from short-chain alcohols, distillation can be used for purification. However, many dialkyldithiophosphoric acids have low thermal stability and can decompose at elevated temperatures, limiting the applicability of this method. google.comgoogleapis.com

Yield Optimization and Scalability Considerations in Laboratory Synthesis

Optimizing the yield and ensuring the scalability of this compound synthesis are critical for both laboratory research and potential industrial application.

Yield Optimization : The yield of the reaction is highly dependent on several factors. Key parameters for optimization include reaction temperature, reaction time, stoichiometry of reactants, and the choice and loading of a catalyst. whiterose.ac.uk For example, in one-pot syntheses, the order of reagent addition and precise temperature control are crucial for achieving high yields. smolecule.com Research has shown that yields exceeding 90% can be obtained by carefully controlling these parameters. smolecule.com Mechanochemical methods have reported yields greater than 98%. tandfonline.com

Scalability : Scaling up the synthesis from a laboratory bench to a larger scale presents several challenges. The exothermic nature of the reaction requires efficient heat management to prevent runaway reactions and decomposition of the product. environmentclearance.nic.in The handling of hydrogen sulfide, a toxic and flammable gas byproduct, requires specialized scrubbers and safety protocols. environmentclearance.nic.in Furthermore, the viscosity of the reaction mixture can increase, posing challenges for efficient stirring and mass transfer. The transition from laboratory glassware to larger reactors requires careful consideration of these factors to maintain yield and safety.

Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways of Dipropyl Dithiophosphate

Nucleophilic and Electrophilic Substitution Mechanisms

The phosphorus and sulfur atoms in dipropyl dithiophosphate (B1263838) are the primary sites for substitution reactions, each displaying distinct reactivity towards nucleophiles and electrophiles.

The phosphorus center in dipropyl dithiophosphate is electrophilic and is susceptible to nucleophilic attack. Nucleophilic substitution at the thiophosphoryl (P=S) center can proceed through two primary mechanisms: a concerted (S_N2-type) process or a stepwise addition-elimination pathway. nih.gov

Concerted Mechanism (A_ND_N): In this single-step process, the nucleophile attacks the phosphorus atom, and the leaving group departs simultaneously through a single pentacoordinate transition state. nih.gov This mechanism is analogous to the S_N2 reaction at a carbon center, often resulting in an inversion of the stereochemical configuration at the phosphorus atom. researchgate.net

Stepwise Mechanism (A_N + D_N): This two-step mechanism involves the initial addition of the nucleophile to the phosphorus center to form a stable, trigonal bipyramidal pentacoordinate intermediate. nih.gov This intermediate subsequently eliminates the leaving group to yield the final product. nih.gov The mechanism can shift from concerted to stepwise depending on the strength of the nucleophile. nih.gov

Electrophilic substitution at the phosphorus center (S_E2(P)) is also possible, particularly if the phosphorus atom is in a lower oxidation state (trivalent). These reactions typically proceed with retention of the absolute configuration at the phosphorus center, as the electrophile interacts with the front side of the atom where the lone pair of electrons is located. nih.gov

The sulfur atoms in this compound are nucleophilic, with the thiol sulfur (P-S-H) being a key reactive site. sciensage.info This nucleophilicity allows for reactions with various electrophiles.

A notable reaction is the addition to unsaturated compounds like α-olefins. kpfu.ru The reaction of O,O-dialkyldithiophosphoric acids with non-activated olefins can proceed via two different pathways:

Markovnikov Addition: In the absence of radical initiators, the reaction typically follows an ionic mechanism, leading to the Markovnikov's adduct, where the sulfur atom adds to the more substituted carbon of the double bond. kpfu.ru

Anti-Markovnikov Addition: The presence of peroxides or other radical initiators can stimulate a radical mechanism, resulting in the formation of the anti-Markovnikov adduct. kpfu.ru

The greater nucleophilicity of sulfur compared to oxygen means that sulfides readily react with alkyl halides to form ternary sulfonium (B1226848) salts, a reaction not typically observed with the analogous oxygen compounds under normal conditions. sciensage.info

Oxidative Transformations and Radical Chemistry

This compound can undergo oxidative transformations, primarily at the sulfur atoms. Mild oxidation of O,O-dialkoxydithiophosphoric acids with reagents like iodine results in the formation of a disulfide, where two dithiophosphate molecules are linked through a sulfur-sulfur bond. wikipedia.org

2 (C₃H₇O)₂PS₂H + I₂ → (C₃H₇O)₂P(S)S−SP(S)(OC₃H₇)₂ + 2 HI wikipedia.org

The antioxidant properties of related compounds, such as zinc dialkyl dithiophosphates (ZDDPs), are well-documented and stem from their ability to decompose peroxides. acs.org This process involves radical-initiated oxidation of the dithiophosphate. The mechanism is complex and can involve radical-initiated oxidation of the salt and chain-transfer steps. acs.org The dithiophosphate can act as a redox modifier, participating in the reduction of other species like oxidized glutathione (B108866), which involves the generation of hydrogen sulfide (B99878). researchgate.netnih.gov The formation of dithiophosphate radicals is a key aspect of this chemistry. acs.org

Reductive Transformations

While more commonly known for its oxidative reactions, this compound can participate in reductive processes. For instance, dithiophosphate derivatives have been shown to induce the reduction of oxidized glutathione (GSSG), a biologically significant disulfide. researchgate.netnih.gov In this context, the dithiophosphate acts as a redox modifier, facilitating the conversion of the disulfide back to its thiol form. researchgate.net This suggests that the compound can transfer reducing equivalents, although specific mechanisms for the direct reduction of the dithiophosphate moiety itself are less commonly described. General literature on dialkyl dithiophosphates mentions reduction as one of several possible transformations. science.gov

Hydrolytic Stability and Degradation Mechanisms in Controlled Environments

Dialkyl dithiophosphates are susceptible to hydrolysis, a process where the compound degrades in the presence of water. researchgate.netcamachem.com The stability is highly dependent on the structure of the alkyl groups and the conditions of the environment, such as pH and temperature. nih.govacs.org

The hydrolysis of this compound ultimately leads to the cleavage of the ester and thioester bonds, yielding propanol (B110389), phosphoric acid, and hydrogen sulfide as the final degradation products. nsf.gov The rate of this degradation is significantly influenced by the steric hindrance of the alcohol group used in its synthesis. nih.govnih.gov For example, dithiophosphates synthesized from sterically hindered alcohols like tert-butanol (B103910) hydrolyze thousands of times faster than those from linear alcohols like n-butanol. nih.govacs.org This degradation can be monitored using ³¹P NMR spectroscopy, which tracks the disappearance of the dithiophosphate signal and the appearance of the phosphoric acid product. nih.govacs.org

| Dithiophosphate Derivative (Alcohol Used) | Rate Constant (k, h⁻¹) | Relative Rate vs. n-Butanol Derivative |

|---|---|---|

| n-Butanol | 6.9 x 10⁻⁴ | 1 |

| iso-Butanol | 1.1 x 10⁻³ | 1.6 |

| sec-Butanol | 3.5 x 10⁻² | 51 |

| tert-Butanol | 9.5 | 13,750 |

Thermal Decomposition Pathways and Spectroscopic Analysis of Products

Organophosphorus esters, including thiophosphates, generally exhibit limited thermal stability and can undergo exothermic decomposition reactions. nih.govnih.gov The thermal degradation of this compound and related compounds is a complex process that can generate a variety of products.

The initial step in the thermal degradation of many organophosphorus esters is the elimination of a phosphorus acid. nih.govresearchgate.netnih.gov This acid intermediate is often unstable at higher temperatures and degrades further to produce volatile species. nih.govresearchgate.net In the case of ZDDPs, a common degradation pathway involves the oxidation of the dithiophosphate, where a sulfur atom is substituted by an oxygen atom to form a thiophosphate, followed by further oxidation to a phosphate (B84403). researchgate.net The decomposition products can include corrosive fumes such as oxides of phosphorus (POx) and sulfur (SOx), in addition to carbon monoxide and carbon dioxide. wikipedia.org

The analysis of these decomposition pathways and products relies on various spectroscopic and analytical techniques. Thermal Gravimetric Analysis (TGA) can be used to determine the thermal stability of the compounds. emerald.com Techniques like X-ray Photoelectron Spectroscopy (XPS) and mass spectrometry are employed to identify the chemical composition of the degradation products and tribochemical films formed on surfaces. researchgate.netemerald.com

| Product Class | Specific Compounds / Species | Reference |

|---|---|---|

| Phosphorus Acids | Phosphoric Acid, Polyphosphoric Acids | nsf.govwikipedia.org |

| Sulfur Compounds | Hydrogen Sulfide, Sulfur Oxides (SOx) | nsf.govwikipedia.org |

| Oxygenated Phosphates | Dialkyl Thiophosphate, Dialkyl Phosphate | researchgate.net |

| Gaseous Products | Carbon Monoxide (CO), Carbon Dioxide (CO₂) | wikipedia.org |

| Metal Salts (from ZDDP) | Zinc Phosphates, Iron Phosphates, Zinc Sulfates | emerald.com |

Coordination Chemistry and Metal Complex Formation with Dipropyl Dithiophosphate Ligands

Chelation Modes and Structural Diversity

The structural chemistry of metal dithiophosphates is rich and varied, largely due to the flexible coordination behavior of the [S₂P(OR)₂]⁻ ligand. mdpi.com The manner in which the ligand binds to one or more metal centers dictates the ultimate architecture of the complex, from simple mononuclear entities to complex, extended polymeric structures. diva-portal.orgresearchgate.net

The dipropyl dithiophosphate (B1263838) ligand can adopt several distinct coordination modes, which are fundamental to its structural diversity. researchgate.net These include monodentate, bidentate (chelating), and various forms of bridging coordination. researchgate.netidexlab.com

Monodentate Coordination: In this mode, only one of the two sulfur atoms of the dithiophosphate group forms a bond with the metal center. byjus.com This type of coordination is less common but has been observed in specific cases, such as in certain organotin(IV) derivatives like Ph₃SnS₂P(OEt)₂ and in some zinc complexes where steric hindrance or the presence of other coordinating ligands favors single-point attachment. mdpi.comscielo.org.mx For instance, in the complex {Zn[S₂P(OEt)₂]₂(bpy)}n, some dithiophosphate ligands coordinate in a monodentate fashion. mdpi.com

Bidentate Chelation: This is the most common coordination mode, where both sulfur atoms of the same ligand bind to a single metal center, forming a stable four-membered chelate ring (M-S-P-S). researchgate.net This chelation can be symmetric, with nearly equal M-S bond lengths, or asymmetric, where the two M-S distances are significantly different. researchgate.net Nickel(II) bis(dithiophosphate) complexes, such as those with n-propyl groups, typically feature square-planar geometries with two symmetrically chelating ligands. diva-portal.org

Bridging Coordination: The ligand can also bridge two or more metal centers. byjus.com In a common bridging mode, the two sulfur atoms bind to two different metal atoms, linking them together. This is crucial for the formation of polynuclear and polymeric structures. mdpi.comdiva-portal.org For example, ligands can exhibit a bridging coordination on the surface of synthetic Zinc Sulfide (B99878) (ZnS). diva-portal.org More complex bridging modes, such as trimetallic tri-connective and tetrametallic tetra-connective patterns, are observed in copper(I) dithiophosphate clusters. diva-portal.org

| Coordination Mode | Description | Example Architecture |

| Monodentate | One sulfur atom binds to a single metal center. | Often found in sterically crowded complexes or alongside other ligands. mdpi.com |

| Bidentate (Chelating) | Both sulfur atoms bind to the same metal center, forming a four-membered ring. | Mononuclear square-planar complexes like [Ni{S₂P(O-n-Pr)₂}₂]. diva-portal.org |

| Bridging | Sulfur atoms bind to two or more different metal centers, linking them. | Polynuclear chains and clusters, such as in [Pb{S₂P(O-n-Pr)₂}₂]n. researchgate.net |

The varied coordination abilities of the dipropyl dithiophosphate ligand directly lead to the formation of both simple mononuclear complexes and more complex polynuclear architectures. diva-portal.org

Mononuclear Complexes: These structures contain a single metal center coordinated by one or more dithiophosphate ligands. A classic example is bis(O,O'-di-n-propyldithiophosphato)nickel(II), [Ni{S₂P(O-n-Pr)₂}₂], which exists as a discrete, monomeric unit with a square-planar coordination geometry around the nickel atom. diva-portal.org Similarly, platinum(II) can form mononuclear molecules like [Pt{S₂P(O-sec-C₄H₉)₂}₂]. researchgate.net

Polynuclear Complexes: When dithiophosphate ligands adopt a bridging mode, they can link multiple metal centers to form polynuclear structures. These can range from simple binuclear or tetranuclear clusters to infinite one- or two-dimensional coordination polymers. mdpi.comdiva-portal.orgresearchgate.net For instance, lead(II) O,O'-dipropyldithiophosphate forms a polynuclear chain polymer where pairs of dithiophosphate groups asymmetrically link adjacent lead atoms into infinite zigzag chains. researchgate.net Cadmium dithiophosphate complexes can form binuclear structures, [Cd₂{S₂P(OR)₂}₄], with both terminal (chelating) and bridging ligands. researchgate.net The steric bulk of the alkyl groups on the ligand can influence the resulting architecture; bulkier groups often favor lower-dimensional structures like monomers or dimers to minimize steric hindrance. mdpi.com

Beyond the primary coordination bonds that define mononuclear or polynuclear units, the solid-state structures of metal dithiophosphates are often governed by weaker intermolecular interactions that guide their assembly into higher-order supramolecular architectures. mdpi.comnih.gov These interactions can include van der Waals forces, and in specific cases, weaker secondary bonds or element-element interactions. researchgate.net

The diversity of these assemblies is extensive, with examples of zero- (discrete molecules), one- (chains), and two-dimensional (layers) architectures being identified for zinc-triad dithiophosphates. mdpi.com For example, mercury(II) dithiophosphates can form helical chains or two-dimensional layers depending on the alkyl substituent. mdpi.com In thallium(I) dithiophosphate structures, Tl···S interactions and Tl(lone-pair)···π(aryl) interactions play a crucial role in directing the supramolecular assembly. researchgate.net The final solid-state structure is a delicate balance between the coordination preference of the metal ion, the coordination mode of the ligand, steric effects from the ligand's substituents (the propyl groups), and these subtler supramolecular forces. mdpi.comnih.gov

Complexes with Transition Metals: Synthesis and Electronic Structure

This compound forms stable complexes with a wide range of transition metals. The synthesis typically involves a salt metathesis reaction between a metal salt (e.g., chloride or acetate) and an alkali metal salt of dipropyldithiophosphoric acid, or by reacting the free acid directly with a metal oxide or salt. wikipedia.org

First-row transition metals form well-characterized complexes with dithiophosphate ligands. mdpi.comrsc.org Nickel(II) and Zinc(II) provide illustrative examples of how the metal's d-electron configuration influences the resulting structure.

Nickel(II) Complexes: Nickel(II) (d⁸) dithiophosphate complexes, such as [Ni{S₂P(O-n-Pr)₂}₂], are typically mononuclear and adopt a square-planar geometry. diva-portal.org This arrangement is characteristic for d⁸ metal ions with strong-field ligands. These complexes are often violet or purple and diamagnetic. wikipedia.org Quantum chemical calculations and vibrational spectroscopy studies on the analogous [Ni{S₂P(OEt)₂}₂] show that the central NiS₄ core has an effective D₂h symmetry. researchgate.net

Zinc(II) Complexes: Zinc(II) (d¹⁰) has a filled d-shell, which precludes ligand field stabilization effects and generally leads to tetrahedral or, less commonly, five- or six-coordinate geometries. mdpi.commdpi.com Unlike the planar nickel complexes, zinc(II) dialkyldithiophosphates often form polynuclear structures. diva-portal.org For example, [Zn{S₂P(OEt)₂}₂] exists as a dimer in the solid state. The electronic structure of zinc-thiolate bonds is highly ionic, which enhances the negative charge density on the sulfur atoms. nih.gov In contrast to the D₂h symmetry in the nickel analogue, the central part of the zinc complex has D₂d symmetry. researchgate.net

| Feature | Nickel(II) this compound | Zinc(II) this compound |

| Typical Geometry | Square-planar diva-portal.org | Tetrahedral (in monomers), often forms dimers/polymers mdpi.comdiva-portal.org |

| Structure | Mononuclear diva-portal.org | Often dimeric or polymeric diva-portal.org |

| d-electron count | d⁸ | d¹⁰ |

| Magnetism | Typically Diamagnetic | Diamagnetic |

| Symmetry of M[S₂P]₂ Core | D₂h (for diethyl analogue) researchgate.net | D₂d (for diethyl analogue) researchgate.net |

Dithiophosphate ligands also form stable and structurally interesting complexes with heavier second- and third-row transition metals.

Gold(I) Complexes: Gold(I) chemistry is dominated by phosphine (B1218219) and thiol ligands, and dithiophosphates are particularly effective at forming stable gold complexes. nih.gov Bimetallic gold(I) complexes can be synthesized using bridging phosphine ligands (like dppm or dppe) with dithiophosphate ligands in terminal positions. nih.gov In these complexes, the dithiophosphate ligand typically coordinates to the gold(I) center in a monodentate fashion through one sulfur atom. The gold(I) centers generally adopt a linear, two-coordinate geometry, a hallmark of d¹⁰ Au(I) ions. nih.gov

Molybdenum Complexes: The coordination chemistry of molybdenum with simple dialkyldithiophosphate ligands is less extensively documented in readily available literature compared to first-row metals or coinage metals. However, related molybdenum phosphonodithioato complexes have been synthesized. These can be formed from the reaction of Lawesson's reagent with mono-oxo Mo(IV) bis-dithiolene complexes, which results in chelation coupled with an oxo-transfer reaction. researchgate.net This suggests that molybdenum can readily coordinate with the PS₂ moiety, and such complexes have been shown to be photoluminescent. researchgate.net

Complexes with Main Group and Lanthanide/Actinide Elements (e.g., Pb, U)

This compound readily forms complexes with main group elements, most notably with lead (Pb). Research has demonstrated that this compound is an effective chelator for heavy metal wastewater treatment, achieving removal rates of over 99.9% for lead, cadmium, copper, and mercury. researchgate.netnih.gov The stability of these complexes is significant, with the release of heavy metal ions from the chelate complex being far lower than from conventional hydroxide (B78521) precipitation under various pH conditions. researchgate.netnih.gov This highlights the strong affinity of the dithiophosphate ligand for these main group metal ions. While specific studies on this compound complexes with other main group elements are less common, the established reactivity with lead suggests a broader potential for complexation within this group. researchgate.netdntb.gov.ua

The coordination chemistry of dithiophosphates with lanthanide and actinide elements is an area of significant interest, particularly in the context of nuclear fuel reprocessing and waste management. researchgate.netlbl.gov While much of the detailed research focuses on related dithiophosphinate ligands, the principles of coordination are transferable. researchgate.net Studies on lanthanide complexes with dithiophosphinate anions show that the coordination number and stoichiometry of the resulting complexes are highly dependent on the ionic radius of the lanthanide ion. researchgate.net For instance, larger lanthanides tend to form eight-coordinate anionic complexes, while smaller lanthanides can form neutral complexes with lower coordination numbers. researchgate.net

Fundamental research into actinide coordination chemistry is crucial for understanding and controlling their behavior. lbl.gov The interaction between actinides and ligands like dithiophosphates is driven by the desire to develop complexants for these elements. lbl.govdiva-portal.org The coordination of trivalent lanthanide and actinide ions in solution has been investigated, revealing differences in complex formation that can be exploited for separation. diva-portal.orgnih.gov For example, in concentrated chloride solutions, early trivalent lanthanides and actinides like americium (Am) and curium (Cm) show inner-sphere chloride complexation, a behavior that diminishes across the lanthanide series. nih.gov The complexation of actinides with dithiophosphate ligands is expected to exhibit a degree of covalency, a phenomenon observed in other actinide complexes. rsc.org

Table 1: Coordination Behavior of this compound and Related Ligands with Various Elements

| Element/Group | Example Ion | Typical Coordination Behavior | Resulting Complex Type | Reference(s) |

| Main Group | Pb²⁺ | Strong chelation | Stable, insoluble chelate | researchgate.netnih.gov |

| Lanthanides | Ln³⁺ | Dependent on ionic radius | Anionic or neutral complexes | researchgate.net |

| Actinides | An³⁺, An⁴⁺ | Inner-sphere complexation, potential covalency | Cationic or neutral complexes | lbl.govnih.gov |

Ligand Exchange Dynamics and Stoichiometric Studies

Ligand exchange reactions are fundamental to understanding the formation and stability of metal complexes in solution. libretexts.org The dynamics of these exchanges can vary significantly depending on the metal ion and the nature of the ligands involved. researchgate.net For instance, the rate of ligand exchange for square planar complexes is often much faster than for octahedral complexes. researchgate.net

Stoichiometric studies are crucial for determining the optimal conditions for complex formation. In the context of heavy metal removal, research has shown that the optimal quantity of this compound chelator is 1.2 times the stoichiometric amount required for the reaction with lead, cadmium, and copper. researchgate.netnih.gov This indicates a slightly greater than 1:2 metal-to-ligand ratio is needed for efficient sequestration, likely accounting for competing equilibria in the solution.

Table 2: Stoichiometric and Kinetic Data for this compound Complexation

| Metal Ion | Optimal Stoichiometric Ratio (Ligand:Metal) | Optimal Reaction Time | Reference(s) |

| Pb²⁺ | 1.2 : 1 | 20 min | researchgate.netnih.gov |

| Cd²⁺ | 1.2 : 1 | 20 min | researchgate.netnih.gov |

| Cu²⁺ | 1.2 : 1 | 20 min | researchgate.netnih.gov |

| Hg²⁺ | 1.2 : 1 | 30 min | researchgate.netnih.gov |

Redox Chemistry of Metal-Dithiophosphate Complexes

The redox behavior of metal-dithiophosphate complexes is a key aspect of their chemistry, influencing their stability and reactivity. tandfonline.com The interaction of dithiophosphates with metal ions can sometimes involve redox reactions. researchgate.net For example, the initial reaction of cupric dialkyldithiophosphates with hydroperoxides is a free-radical chain process. cdnsciencepub.com

Mechanistic Insights into Metal Ion Sequestration and Chelation

The sequestration of metal ions by this compound is a process driven by the formation of a stable chelate ring. ebsco.com This process can be understood through several mechanistic steps. Initially, the this compound anion acts as a nucleophile, attacking the positively charged metal ion. This is followed by the coordination of the two sulfur donor atoms to the metal center, forming a thermodynamically stable five-membered ring.

The effectiveness of this compound as a chelating agent is attributed to the "soft" nature of the sulfur donor atoms, which, according to Hard and Soft Acids and Bases (HSAB) theory, have a high affinity for "soft" metal ions like lead and mercury. researchgate.net This principle explains the high efficiency of this compound in removing these heavy metals from aqueous solutions. researchgate.net

The process of metal ion sequestration can also be influenced by the surrounding environment, such as pH. However, studies have shown that the effectiveness of this compound in chelating heavy metals is not significantly affected by pH in the range of 3-6. researchgate.netnih.gov This robustness is a significant advantage over other precipitation methods that require specific pH conditions. researchgate.net The mechanism of metal ion uptake and transfer within biological systems, such as in metalloproteins, can provide further insights into the fundamental processes of metal ion chelation. uzh.ch While not directly involving this compound, these studies highlight the cooperative nature of metal ion binding and the importance of protein-protein contacts in metal exchange, principles that can be analogous to the interaction of chelating agents in solution. uzh.ch

Analytical and Spectroscopic Characterization Techniques for Dipropyl Dithiophosphate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of dipropyl dithiophosphate (B1263838). By analyzing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ³¹P, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide a detailed map of the carbon-hydrogen framework of the dipropyl dithiophosphate molecule. The chemical shift (δ) of each nucleus is highly sensitive to its local electronic environment, allowing for the differentiation of the propyl group's chemically distinct protons and carbons.

In the ¹H NMR spectrum, the protons of the two propyl groups give rise to characteristic signals. The terminal methyl (CH₃) protons are expected to appear as a triplet in the upfield region, typically around 0.9-1.0 ppm. The methylene (B1212753) (CH₂) protons adjacent to the methyl group would appear as a sextet around 1.7-1.8 ppm. The methylene protons directly attached to the oxygen atom (O-CH₂) are the most deshielded due to the oxygen's electronegativity and phosphorus coupling, and their signal is expected as a quartet further downfield, around 4.0-4.2 ppm.

In the ¹³C NMR spectrum, three distinct signals are expected for the propyl chain carbons. The terminal methyl carbon (CH₃) would resonate at the highest field (lowest ppm value), followed by the adjacent methylene carbon (CH₂), and finally the methylene carbon bonded to the oxygen (O-CH₂), which would be the most deshielded. Based on data from the closely related O,O-diethyl dithiophosphate, the chemical shifts for this compound can be reliably estimated. nih.govoregonstate.edu

Estimated ¹H and ¹³C NMR Chemical Shifts for O,O-Dipropyl Dithiophosphate

| Group | Atom | Multiplicity | Estimated ¹H Chemical Shift (δ, ppm) | Estimated ¹³C Chemical Shift (δ, ppm) |

| CH₃- | ¹H | Triplet | ~0.95 | - |

| -CH₂- | ¹H | Sextet | ~1.75 | - |

| -O-CH₂- | ¹H | Quartet | ~4.10 | - |

| CH₃- | ¹³C | - | - | ~10 |

| -CH₂- | ¹³C | - | - | ~23 |

| -O-CH₂- | ¹³C | - | - | ~70 |

Phosphorus-31 (³¹P) NMR is particularly powerful for studying organophosphorus compounds as ³¹P is a spin-1/2 nucleus with 100% natural abundance. huji.ac.il For dialkyldithiophosphates, the ³¹P nucleus gives a single, sharp resonance in a characteristic region of the spectrum. The chemical shift provides direct information about the oxidation state and coordination environment of the phosphorus atom. For O,O-dialkyl dithiophosphoric acids and their salts, the ³¹P chemical shift typically appears in the downfield region of +85 to +115 ppm relative to 85% H₃PO₄. ucsb.eduscience-and-fun.de This distinct chemical shift range is diagnostic for the dithiophosphate functional group. trilinkbiotech.com

In the solid state, ³¹P NMR can provide further structural detail through the study of Chemical Shift Anisotropy (CSA). CSA arises because the shielding of the phosphorus nucleus is not uniform in all directions; it is dependent on the orientation of the molecule with respect to the external magnetic field. rsc.org The CSA is described by a second-rank tensor with three principal components (δ₁₁, δ₂₂, δ₃₃). While not extensively studied for this compound itself, analysis of related phosphate (B84403) esters like diethyl phosphate provides insight into the expected tensor properties. For such molecules, the CSA tensor can reveal information about the local symmetry and geometry of the phosphate group.

Two-dimensional (2D) NMR techniques are essential for confirming the complete structure of this compound by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the scalar coupling network within the propyl chains. Cross-peaks would be observed between the CH₃ protons and the adjacent CH₂ protons, and between these CH₂ protons and the O-CH₂ protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would definitively assign each proton signal to its corresponding carbon signal, for instance, linking the ¹H signal at ~4.10 ppm to the ¹³C signal at ~70 ppm, confirming the O-CH₂ group.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. diva-portal.orgcas.cz These methods are complementary and provide a characteristic "fingerprint" for this compound based on the vibrations of its specific functional groups. surfacesciencewestern.com

The key vibrational modes for this compound involve the P=S, P-S, P-O, and C-O bonds. The P=S stretching vibration is a particularly strong and characteristic band, typically appearing in the region of 640-700 cm⁻¹ in the IR and Raman spectra. The P-O-C stretching vibrations give rise to strong absorptions in the IR spectrum, usually found in the 950-1050 cm⁻¹ region. The P-S single bond stretching frequency is generally observed at lower wavenumbers, between 500 and 600 cm⁻¹. The various C-H stretching and bending modes of the propyl groups appear in their expected regions (e.g., C-H stretching around 2850-2970 cm⁻¹). nist.gov

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Typical Frequency Range (cm⁻¹) | Intensity |

| C-H Stretch (propyl) | IR, Raman | 2850 - 2970 | Strong |

| P-O-C Stretch | IR | 950 - 1050 | Strong |

| P=S Stretch | IR, Raman | 640 - 700 | Strong |

| P-S Stretch | IR, Raman | 500 - 600 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. diva-portal.org The chromophore in this compound is the P=S double bond. The UV-Vis spectrum of dialkyldithiophosphates typically exhibits absorption bands corresponding to n → π* and π → π* electronic transitions associated with this group.

The n → π* transition, involving the promotion of a non-bonding electron from a sulfur lone pair to an anti-bonding π* orbital, is expected to occur at a longer wavelength (lower energy). The more intense π → π* transition, which involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital, occurs at a shorter wavelength (higher energy). For similar dialkyldithiophosphates, these absorptions are typically observed in the range of 220-260 nm. diva-portal.orgresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₆H₁₅O₂PS₂), the nominal molecular weight is approximately 214 g/mol .

Under electron impact (EI) ionization, the molecular ion (M⁺˙) is often observed. The subsequent fragmentation pattern is highly informative. A primary and characteristic fragmentation pathway for dialkyldithiophosphates involves the cleavage of the alkyl groups. nih.gov Key fragmentation steps include:

Loss of a propyl radical (•C₃H₇): This results in a fragment ion at m/z 171.

Loss of a propene molecule (C₃H₆) via McLafferty rearrangement: This is a common pathway for esters and leads to a fragment ion at m/z 172.

Cleavage of the P-O bond: Loss of a propoxy radical (•OC₃H₇) can lead to a fragment at m/z 155.

Cleavage of the P-S bond: This can lead to various sulfur-containing fragments.

Analysis of zinc dialkyldithiophosphate (ZDDP) derivatives shows similar fragmentation, primarily driven by the loss of the alkyl chains from the dithiophosphate ligand. researchgate.netresearchgate.net

Expected Mass Spectrometry Fragmentation for this compound

| Ion | Proposed Structure / Loss | Expected m/z |

| [C₆H₁₅O₂PS₂]⁺˙ | Molecular Ion (M⁺˙) | 214 |

| [C₃H₈O₂PS₂]⁺ | [M - C₃H₇]⁺ (Loss of propyl radical) | 171 |

| [C₃H₈O₂PS₂]⁺˙ | [M - C₃H₆]⁺˙ (Loss of propene) | 172 |

| [C₃H₈S₂P]⁺ | [M - OC₃H₇]⁺ (Loss of propoxy radical) | 155 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar compounds like organophosphorus acids, allowing for their transfer into the gas phase with minimal fragmentation. uni-goettingen.de While negative electrospray ionization is often the primary choice for detecting and identifying organophosphorus acids, positive ESI can also be employed. mdpi.com However, the detection limits for these acids can be relatively high, and ion suppression from background interferences in the lower mass range can pose challenges to their identification. mdpi.com

To enhance the signal intensity and signal-to-noise ratio in liquid chromatography-tandem mass spectrometry (LC-ESI-MS/MS), chemical derivatization is a valuable strategy. mdpi.com For instance, derivatization of organophosphorus acids can lead to the formation of more readily ionizable species. In ESI-MS/MS analysis, the fragmentation patterns of these derivatives provide crucial structural information. A common fragmentation pathway involves the neutral loss of triethylamine (B128534) from a precursor ion. mdpi.com Further fragmentation can occur through the loss of alkyl groups, such as ethylene (B1197577) or butylene, providing insights into the original structure of the organophosphorus acid. mdpi.com

In the context of di-substituted organophosphorus compounds, characteristic fragmentation patterns are observed. For example, the ESI(+)-MS/MS spectrum of a derivatized diethyl thiophosphate (DETP) reveals a high abundance ion resulting from the loss of triethylamine from the precursor ion. mdpi.com This is followed by the loss of one and then two ethylene groups. mdpi.com The ion corresponding to the dialkyl thiophosphate core structure is vital for identifying unknown organophosphorus acids of this subclass. mdpi.com

Table 1: Illustrative ESI-MS/MS Fragmentation Data for Derivatized Dialkyl Thiophosphates

| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) | Structural Information |

| [M+H]⁺ | Loss of Triethylamine | [M+H - NEt₃]⁺ | Confirms presence of the derivatizing agent |

| [M+H - NEt₃]⁺ | Loss of Ethylene | [M+H - NEt₃ - C₂H₄]⁺ | Indicates an ethyl substituent |

| [M+H - NEt₃ - C₂H₄]⁺ | Loss of Ethylene | [M+H - NEt₃ - 2C₂H₄]⁺ | Confirms a diethyl substitution pattern |

This table is illustrative and based on general fragmentation patterns of derivatized dialkyl thiophosphates.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of organophosphorus compounds, making it suitable for purity assessment. cromlab-instruments.es The successful analysis of these compounds by GC often requires careful optimization of the chromatographic conditions to prevent degradation in the injector port, which can lead to poor peak shapes and reproducibility. analysis.rs The use of deactivated liners in the GC inlet can minimize peak tailing and produce highly symmetrical peaks. analysis.rs

For the analysis of less volatile or more polar organophosphorus compounds, derivatization is often necessary to improve their chromatographic behavior. researchgate.net Pentafluorobenzyl bromide (PFB-Br) is a commonly used derivatizing agent that converts these compounds into more volatile and thermally stable derivatives suitable for GC analysis. researchgate.netnih.gov

In the context of purity assessment, GC-MS can be used to separate the target compound, such as a this compound derivative, from impurities and byproducts. The mass spectrometer provides definitive identification of the separated components based on their mass spectra. Electron impact ionization (EI) is a common ionization technique used in GC-MS for this purpose. The fragmentation patterns observed in the EI mass spectra provide valuable structural information. For instance, the GC-EI-MS analysis of pentafluorobenzyl derivatives of dialkyldithiophosphates yields characteristic fragment ions corresponding to the cleavage of one or two alkyl radicals. nih.gov

Electron-capture negative ion chemical ionization (ECNCI) can provide complementary information, often yielding characteristic dithiophosphate anions that allow for the determination of the total number of carbon atoms in the alkyl chains. nih.govresearchgate.net

A typical workflow for purity assessment of a this compound sample would involve:

Derivatization of the sample to form a volatile derivative.

Injection of the derivatized sample into the GC-MS system.

Separation of the components on a suitable capillary column.

Detection and identification of the components by the mass spectrometer.

Quantification of the main component and any impurities based on peak areas.

Table 2: Typical GC-MS Parameters for the Analysis of Derivatized Organophosphorus Compounds

| Parameter | Condition |

| Gas Chromatograph | |

| Column | Low polarity silarylene phase (e.g., similar to 5% diphenyl/95% dimethyl polysiloxane) |

| Injection Mode | Splitless |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (EI) or Electron-Capture Negative Ion Chemical Ionization (ECNCI) |

| Detection Mode | Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity |

This table provides a general set of parameters and specific conditions may vary depending on the analyte and instrumentation.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement in the solid state. This method has been widely applied to elucidate the structures of metal complexes of dithiophosphates, providing precise information on bond lengths, bond angles, and intermolecular interactions. wikipedia.orgunirioja.esresearchgate.net

The crystal structures of various metal dithiophosphate complexes have been reported, revealing a range of coordination modes for the dithiophosphate ligand. These complexes are often prepared through the reaction of a metal salt with a dithiophosphoric acid or its salt. wikipedia.org The resulting structures can be mononuclear, dinuclear, or polymeric. researchgate.netacs.org

For example, the crystal structure of a dinuclear gold(I) dithiophosphonate complex showed a trans isomer with an eight-membered metallacycle in an elongated chair conformation. unirioja.esacs.org In another study, a complex of iron(II) bis(2,4-dimethylphenyl)dithiophosphate with 4-ethylpyridine (B106801) was synthesized and its structure determined by single-crystal X-ray analysis. researchgate.net The structure revealed a mononuclear unit with the iron(II) ion chelated by four sulfur atoms from two dithiophosphate ligands in a bidentate fashion, resulting in an octahedral geometry. researchgate.net

The structural parameters obtained from X-ray crystallography are crucial for understanding the properties and reactivity of these compounds. For instance, the coordination geometry around the metal center and the nature of the intermolecular interactions can influence the compound's catalytic activity, stability, and physical properties.

Table 3: Selected Crystallographic Data for Metal Dithiophosphate Complexes

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| [AuS₂P(Ph)(OC₅H₉)]₂ | Orthorhombic | Ibam | Dinuclear complex, trans isomer, eight-membered metallacycle | unirioja.esacs.org |

| Iron(II) bis(2,4-dimethylphenyl)dithiophosphate with 4-ethylpyridine | Monoclinic | P2₁/n | Mononuclear, octahedral geometry, bidentate chelation by dithiophosphate | researchgate.net |

| [Ag₆{S₂P(O-s-C₄H₉)₂}₆] | - | - | Discrete hexanuclear molecules | researchgate.net |

This table presents a selection of crystallographic data for representative metal dithiophosphate complexes to illustrate the type of information obtained from X-ray crystallography.

Chromatographic Methods for Separation and Quantification in Complex Mixtures

Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its derivatives in various matrices. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are widely employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. jst.go.jp Reversed-phase HPLC is a common mode used for the separation of dithiophosphates and their derivatives. jst.go.jpsielc.com

The separation is typically achieved on a C18 column with a mobile phase consisting of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile (B52724), and water. jst.go.jpsielc.com The addition of modifiers to the mobile phase, such as acetic acid or sodium acetate, can improve the peak shape and resolution. jst.go.jp

For the analysis of zinc dialkyldithiophosphates (ZnDTPs), a gradient elution program is often employed to achieve a satisfactory separation of isomers. jst.go.jp The detection is commonly performed using a UV spectrophotometer. jst.go.jp HPLC can also be coupled with mass spectrometry (HPLC-MS) for more selective and sensitive detection and identification. researchgate.net

Table 4: Typical HPLC Conditions for the Analysis of Dithiophosphate Derivatives

| Parameter | Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Methanol/water or Acetonitrile/water mixtures, may contain modifiers like acetic acid or sodium acetate |

| Elution | Gradient |

| Flow Rate | Typically 1.0 - 1.5 mL/min |

| Detector | UV-spectrophotometer or Mass Spectrometer |

This table provides general HPLC conditions; specific parameters may need to be optimized for a particular analysis.

Gas Chromatography (GC)

Gas chromatography is a high-resolution separation technique that is well-suited for the analysis of volatile and thermally stable compounds. drawellanalytical.com As many organophosphorus compounds, including this compound, may require derivatization to enhance their volatility and thermal stability, this is a common step before GC analysis. cromlab-instruments.esepa.gov

Capillary columns with various stationary phases are used for the separation, with low-polarity phases being common for organophosphorus pesticide analysis. cromlab-instruments.es The choice of detector is crucial for achieving the desired sensitivity and selectivity. Flame photometric detectors (FPD) and nitrogen-phosphorus detectors (NPD) are highly selective for phosphorus-containing compounds. epa.gov Mass spectrometry (MS) is also a powerful detection method that provides structural information for identification. cromlab-instruments.esnih.gov

The performance of the GC system, including the injector and column, is critical for obtaining reliable results. The use of deactivated liners and columns helps to minimize analyte degradation and peak tailing. analysis.rs

Table 5: Common GC Detectors for Organophosphorus Compound Analysis

| Detector | Principle | Selectivity |

| Flame Photometric Detector (FPD) | Measures light emission from phosphorus-containing compounds in a hydrogen-rich flame. | High for phosphorus and sulfur |

| Nitrogen-Phosphorus Detector (NPD) | A thermionic detector that is highly sensitive to compounds containing nitrogen and phosphorus. | High for nitrogen and phosphorus |

| Mass Spectrometer (MS) | Ionizes the analyte and separates the ions based on their mass-to-charge ratio, providing structural information. | High, allows for compound identification |

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Characterization

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition and chemical state of the elements within the top few nanometers of a surface. thermofisher.comstudylib.net This makes it an invaluable tool for studying the surface chemistry of materials treated with this compound and its derivatives, such as in the formation of anti-wear tribofilms from zinc dialkyl dithiophosphates (ZDDPs). tandfonline.com

The principle of XPS involves irradiating a sample with X-rays, which causes the emission of core-level electrons. youtube.com The kinetic energy of these photoelectrons is measured, and from this, the binding energy of the electrons can be calculated. researchgate.net The binding energy is characteristic of the element and its chemical environment, allowing for the identification of the elements present and their oxidation states. studylib.net

In the study of ZDDP-derived tribofilms, XPS has been used to analyze the chemical composition of these films. tandfonline.com The analysis of the high-resolution spectra of the constituent elements, such as zinc, phosphorus, sulfur, and oxygen, provides information about the chemical species present on the surface. For example, the binding energy of the P 2p peak can indicate the presence of different phosphate species, such as polyphosphates of varying chain lengths. researchgate.net Similarly, the S 2p spectrum can reveal the presence of sulfide (B99878), sulfite, and sulfate (B86663) species.

The relative intensities of the peaks corresponding to different chemical states can be used to quantify the proportions of these species on the surface. This information is crucial for understanding the mechanisms of action of these additives, for instance, in lubrication, where the composition of the tribofilm is directly related to its anti-wear properties. tandfonline.com

Table 6: Representative Binding Energies of Elements in ZDDP Tribofilms

| Element | Orbital | Binding Energy (eV) | Chemical State Interpretation |

| P | 2p | ~133-134 | Phosphate (e.g., in polyphosphate chains) |

| S | 2p | ~161-163 | Sulfide (e.g., zinc sulfide) |

| Zn | 2p₃/₂ | ~1022 | Zn²⁺ (e.g., in zinc phosphate or sulfide) |

| O | 1s | ~531-533 | Bridging and non-bridging oxygen in phosphates |

Note: These are approximate binding energy ranges, and the exact values can vary depending on the specific chemical environment and instrument calibration.

Elemental Analysis and Thermogravimetric Analysis (TGA/DTA/DSC)

The characterization of this compound and its derivatives relies on a combination of analytical techniques to confirm their elemental composition and evaluate their thermal stability. Elemental analysis provides quantitative data on the constituent elements, verifying the empirical formula of the synthesized compounds. Concurrently, thermogravimetric analysis (TGA), differential thermal analysis (DTA), and differential scanning calorimetry (DSC) offer critical insights into the thermal decomposition pathways, stability, and phase transitions of these materials.

Elemental Analysis

Elemental analysis is a fundamental technique used to confirm the successful synthesis and purity of this compound derivatives and their metal complexes. By comparing the experimentally determined weight percentages of elements such as carbon (C), hydrogen (H), sulfur (S), phosphorus (P), and the coordinated metal (M) with the theoretically calculated values, researchers can verify the stoichiometry of the compounds.

Studies on various newly synthesized metal dithiophosphate complexes consistently utilize elemental analysis to validate their structures. For instance, in the characterization of di-propyl tin(IV) trithiophosphates and their adducts, elemental analysis was a key method to confirm the proposed chemical formulas. researchgate.net Similarly, the synthesis of dibenzyltin derivatives of dithiocarbamates and antimony(III) complexes with dithiophosphate ligands also relied on elemental analysis to elucidate the final structures. researchgate.netresearchgate.net The close agreement between the found and calculated percentages for C, H, S, and the respective metals provides strong evidence for the formation of the desired products. researchgate.net

Table 1: Representative Elemental Analysis Data for Metal Dithiophosphate Derivatives

| Compound/Derivative | Element | Calculated (%) | Found (%) | Source |

|---|---|---|---|---|

| [(i-C4H9-O)2PS2]2Sb(SC6H5) | C | 38.62 | 38.45 | researchgate.net |

| H | 5.51 | 5.42 | researchgate.net | |

| S | 23.83 | 23.68 | researchgate.net | |

| Sb | 15.08 | 14.87 | researchgate.net | |

| [(i-C4H9-O)2PS2]2Sb(OOCC6H5) | C | 40.05 | 39.87 | researchgate.net |

| H | 5.59 | 5.48 | researchgate.net | |

| S | 20.84 | 20.65 | researchgate.net | |

| Sb | 15.63 | 15.45 | researchgate.net | |

| Cu(AMPDTC)2 | C | 32.75 | 32.48 | |

| H | 5.91 | 5.82 | ||

| N | 6.36 | 6.21 | ||

| S | 29.13 | 28.98 | ||

| Mn(AMPDTC)2 | C | 33.57 | 33.29 | |

| H | 6.05 | 5.94 | ||

| N | 6.52 | 6.41 | ||

| S | 29.87 | 29.65 |

Thermogravimetric Analysis (TGA/DTA/DSC)

Thermogravimetric analysis (TGA) measures the change in mass of a substance as a function of temperature or time in a controlled atmosphere. slideshare.net This technique is crucial for determining the thermal stability of this compound compounds, identifying decomposition temperatures, and quantifying the residual mass. ctherm.com Differential thermal analysis (DTA) and differential scanning calorimetry (DSC) are often performed simultaneously with TGA. iitk.ac.in DTA measures the temperature difference between a sample and an inert reference, while DSC measures the heat flow required to maintain the sample and reference at the same temperature. ctherm.comabo.fi These complementary techniques identify whether thermal events are endothermic (e.g., melting, loss of water) or exothermic (e.g., oxidation, some decomposition processes). iitk.ac.inabo.fi

The thermal decomposition of metal dialkyldithiophosphates is a complex process that has been the subject of numerous investigations. acs.orgresearchgate.net The stability of these compounds is influenced by factors such as the nature of the alkyl group and the coordinated metal. sciensage.info For instance, the decomposition of Zinc Dialkyldithiophosphate (ZDDP) has been shown to be sensitive to the heating rate; lower heating rates can result in decomposition occurring at significantly lower temperatures. researchgate.net

In a study on antimony(III) dithiophosphate derivatives, TGA showed that the final step of weight loss, occurring between 245–505 °C, corresponded to the degradation of organic moieties, leaving a residue of antimony sulfide (Sb2S3). researchgate.net Similarly, the thermal analysis of copper(II) and manganese(II) complexes of a dithiocarbamate (B8719985) ligand (structurally related to dithiophosphates) revealed multi-step decomposition. The TGA curve for the copper complex showed three stages of decomposition, starting with the loss of the organic ligand portion, with a final residue consistent with copper sulfide. The manganese complex also decomposed in stages, ultimately leaving a residue of manganese sulfide. The DTA curves for these complexes displayed corresponding endothermic and exothermic peaks, indicating the nature of the reactions at each decomposition stage.

Table 2: Thermal Analysis Data for Dithiocarbamate and Dithiophosphate Metal Complexes

| Compound | Technique | Temperature Range (°C) | Weight Loss (%) | Nature of Event | Final Residue | Source |

|---|---|---|---|---|---|---|

| Cu(AMPDTC)2 | TGA/DTA | 160-290 | 38.0 | Endothermic/Exothermic | Copper Sulfide (CuS) | |

| 290-410 | 25.0 | Exothermic | ||||

| 410-620 | 18.5 | Exothermic | ||||

| Mn(AMPDTC)2 | TGA/DTA | 170-310 | 45.0 | Endothermic/Exothermic | Manganese Sulfide (MnS) | |

| 310-580 | 35.0 | Exothermic | ||||

| [(i-C4H9-O)2PS2]2Sb(SC6H5) | TGA | 245-505 | - | - | Antimony Sulfide (Sb2S3) | researchgate.net |

These analytical methods are indispensable for the comprehensive characterization of this compound and its derivatives. Elemental analysis provides definitive proof of composition, while TGA, DTA, and DSC reveal crucial information about their thermal behavior, stability limits, and decomposition pathways, which is vital for their application in various fields, including as lubricant additives where thermal stress is a key factor. researchgate.netwestmont.edu